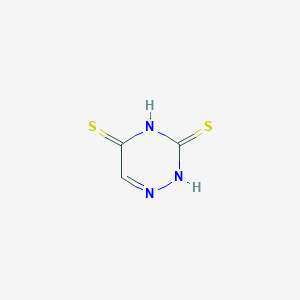

1,2,4-Triazine-3,5(2H,4H)-dithione

Vue d'ensemble

Description

1,2,4-Triazine-3,5(2H,4H)-dione is a chemical compound with the formula C3H3N3O2 and a molecular weight of 113.0748 . It is also known by other names such as 6-Azauracil, NSC 3425, as-Triazine-3,5-diol, as-Triazine-3,5 (2H,4H)-dione, Azauracil, AZU, USAF CB-30, 4 (6)-Azauracil, IPO 3834, and 1,2,4-triazine-3,5-diol .

Synthesis Analysis

An optimized synthesis method for azauracils has been developed. This method is independent of traditional methodology and can be powered by sunlight. The applicability of this method is further demonstrated through its successful implementation in large-scale reactions and its use in synthesizing derivatives .Molecular Structure Analysis

The molecular structure of 1,2,4-Triazine-3,5(2H,4H)-dithione is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

A light-induced method has been developed for synthesizing azauracils. This method can also be powered by sunlight and has been successfully implemented in large-scale reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-Triazine-3,5(2H,4H)-dithione include a molecular weight of 113.0748 . More detailed properties are not available in the search results.Applications De Recherche Scientifique

Synthesis of Azauracils

1,2,4-Triazine-3,5(2H,4H)-dithione: is utilized in the photoinduced arylation or alkylation process to synthesize azauracils . This innovative method is remarkable for its independence from traditional synthetic routes and its ability to be powered by sunlight, making it an environmentally friendly option for large-scale reactions .

Pharmaceutical Applications

The compound has been identified in patent literature for its potential use in pharmaceutical applications. It is part of a series of 1,2,4-triazine-3,5(2H,4H)-dione compounds that are being explored for their therapeutic properties .

Anti-Corrosion Coatings

1,2,4-Triazine-3,5-dithiol: is a key monomer in the preparation of triazinedithiol polymeric nanofilms on aluminum surfaces. These films exhibit notable lubricity, high dielectric properties, and superhydrophobicity, which are beneficial for anti-corrosion applications .

Metal-Catalyzed Synthesis

This compound plays a role in the metal-catalyzed synthesis of triazine derivatives. Such derivatives are crucial in the development of active pharmaceutical synthons and natural products, with triazine scaffolds showing a wide spectrum of biological functions .

Nano-Scale Organic Thin Films

In microelectronics and corrosion protection, nano-scale organic thin films of polymer/metal assemblies that include 1,2,4-triazine-3,5-dithiol are of significant interest. The controlled morphology of these films on metal surfaces is a key area of research .

Chiral Stationary Phases

Derivatives of 1,3,5-triazine, which share a similar triazine core structure, are used as chiral stationary phases. They are particularly useful in determining enantiomeric excess by NMR spectroscopy and for the determination of absolute configuration by circular dichroism .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 1,2,4-Triazine-3,5(2H,4H)-dithione is D-amino acid oxidase (DAAO). DAAO is a flavoenzyme that catalyzes the oxidation of D-amino acids including D-serine to the corresponding α-keto acids .

Mode of Action

1,2,4-Triazine-3,5(2H,4H)-dithione interacts with DAAO and inhibits its activity. This inhibition prevents the oxidation of D-amino acids, particularly D-serine .

Biochemical Pathways

By inhibiting DAAO, 1,2,4-Triazine-3,5(2H,4H)-dithione affects the metabolic pathway of D-serine. This results in an increase in the levels of D-serine, a full agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor .

Pharmacokinetics

It has been found that the 1,2,4-triazine-3,5(2h,4h)-dithione pharmacophore appears metabolically resistant to o-glucuronidation unlike other structurally related daao inhibitors .

Result of Action

The inhibition of DAAO by 1,2,4-Triazine-3,5(2H,4H)-dithione leads to an increase in the levels of D-serine. This can enhance the bioavailability of D-serine and attenuate D-serine-induced nephrotoxicity .

Propriétés

IUPAC Name |

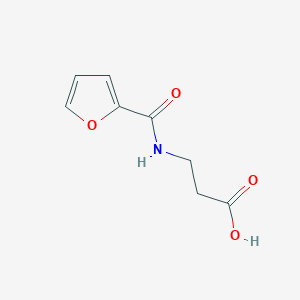

2H-1,2,4-triazine-3,5-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3S2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYCDUJGGHBHAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=S)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364383 | |

| Record name | 1,2,4-Triazine-3,5(2H,4H)-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Triazine-3,5(2H,4H)-dithione | |

CAS RN |

461-90-5 | |

| Record name | 1,2,4-Triazine-3,5(2H,4H)-dithione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazine-3,5(2H,4H)-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B1300840.png)

![Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine](/img/structure/B1300845.png)

![4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300855.png)

![4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1300859.png)

![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1300864.png)

![1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1300870.png)